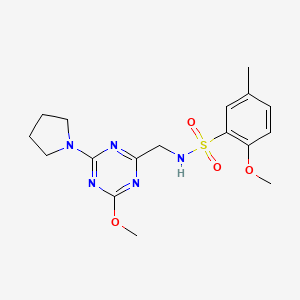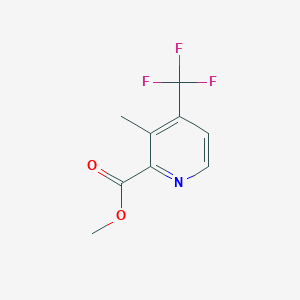
Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(trifluoromethyl)picolinate” and “Methyl 3-(trifluoromethyl)picolinate” are compounds with the molecular formula C8H6F3NO2 . They are used in various applications, including as intermediates in chemical synthesis .
Molecular Structure Analysis
The InChI code for “Methyl 4-(trifluoromethyl)picolinate” is 1S/C8H6F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3 . The InChI code for “Methyl 3-(trifluoromethyl)picolinate” is 1S/C8H6F3NO2/c1-14-7(13)6-5(8(9,10)11)3-2-4-12-6/h2-4H,1H3 .
Physical and Chemical Properties Analysis
“Methyl 4-(trifluoromethyl)picolinate” is a white to yellow powder or crystals or liquid . “Methyl 3-(trifluoromethyl)picolinate” is a colorless to yellow-brown to red liquid . Both compounds have a molecular weight of 205.14 .
Aplicaciones Científicas De Investigación
Luminescence and Isomerization
One study explores the solvent- and vapor-induced isomerization between luminescent solids of CuI complexes with methyl pyridine ligands, demonstrating significant changes in luminescence properties upon exposure to different solvents. This work underpins the potential of these compounds in developing responsive luminescent materials (Cariati, Bu, & Ford, 2000).
Fluorination Chemistry
Research on fluorination of methyl pyridines with caesium tetrafluorocobaltate has led to the synthesis of a range of polyfluoro-4-picolines, showcasing the chemical versatility and reactivity of these molecules, which are crucial for further chemical transformations (Plevey, Rendell, & Tatlow, 1982).
Membrane Protein Studies
The quaternary salts of 4-picoline, closely related to Methyl 3-methyl-4-(trifluoromethyl)picolinate, have been shown to act as efficient quenchers of tryptophan fluorescence in membrane proteins. This application is crucial for studying the structure and function of membrane proteins, offering insights into their exposure and interaction with surrounding molecules (Shinitzky & Rivnay, 1977).
Fire and Explosion Characteristics
Investigations into the fire and explosion characteristics of 3-methyl pyridine with high oxygen concentrations provide essential safety information for the chemical industry. Such studies help in understanding the flammability and explosive potential of chemical compounds, guiding safe manufacturing practices (Yun, Wan, Lin, Chang, & Shu, 2007).
Organometallic Chemistry and Supramolecular Complexes
Research into the dynamics of noncovalent supramolecular complexes, including studies on chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes, reveal the intricate interactions within these structures. These findings are pivotal for the development of new catalytic systems and understanding the role of metal-ligand interactions in organometallic chemistry (Fuss, Siehl, Olenyuk, & Stang, 1999).
Safety and Hazards
“Methyl 4-(trifluoromethyl)picolinate” and “Methyl 3-(trifluoromethyl)picolinate” are labeled with the signal word “Warning” and have hazard statements H302, H315, H319, and H335 . This means they can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides. In recent years, two new picolinate compounds, halauxifen-methyl (ArylexTM active) and florpyrauxifen-benzyl (RinskorTM active), have been launched as novel herbicides . This suggests that similar compounds, like “Methyl 3-methyl-4-(trifluoromethyl)picolinate”, could have potential applications in the future.
Propiedades
IUPAC Name |
methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5-6(9(10,11)12)3-4-13-7(5)8(14)15-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWKFAJXSDWGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2800576.png)
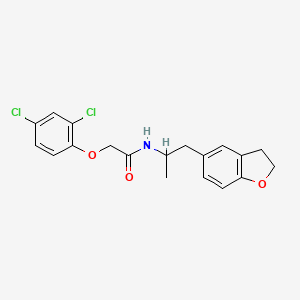
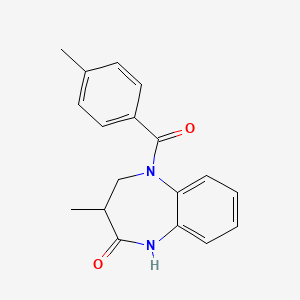
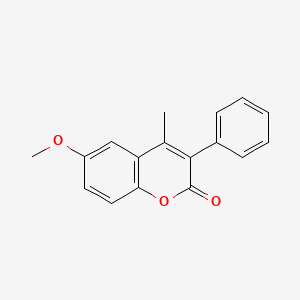
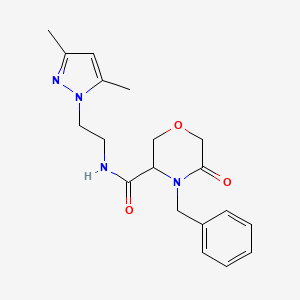

![3-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2800585.png)
![2-chloro-1-{3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2800591.png)

![N-cyclopentyl-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2800593.png)
![N-(4-FLUOROPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE](/img/structure/B2800594.png)


